molecular formula C15H13NO2 B3019080 methyl 5-methyl-3H-benzo[e]indole-2-carboxylate CAS No. 910442-90-9

methyl 5-methyl-3H-benzo[e]indole-2-carboxylate

Cat. No. B3019080
M. Wt: 239.274
InChI Key: UZZWVRSZDFWVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methyl-3H-benzo[e]indole-2-carboxylate is a compound that belongs to the class of organic compounds known as indoles, which are characterized by a benzene ring fused to a pyrrole ring. This particular compound has not been directly studied in the provided papers, but its structure is related to various indole derivatives that have been synthesized and analyzed for their potential applications, particularly in medicinal chemistry.

Synthesis Analysis

The synthesis of indole derivatives often involves multi-step reactions that introduce various functional groups to the indole core. For instance, a short synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles has been achieved from Martius Yellow, involving regioselective reactions such as iodination, cyclization, and carboxylation . Similarly, the synthesis of methyl 2-amino-3H-1-benzazepine-4-carboxylates and 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes has been reported, showcasing the versatility of indole synthesis strategies .

Molecular Structure Analysis

Density functional theory (DFT) has been employed to investigate the molecular properties and electronic structure of related compounds such as methyl 1H-indol-5-carboxylate. Studies have optimized the conformers of these compounds and performed vibrational analysis, providing insights into the molecular structure and stability of indole derivatives .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, methyl indole-3-carboxylate has been dibrominated regioselectively to produce methyl 5,6-dibromoindole-3-carboxylate, which can be further transformed into other brominated indole derivatives . Additionally, the reaction of methyl 2,3,5,6,11,11b-hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-bromosuccinimide has been studied, leading to various brominated and chlorinated indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are crucial for their potential applications. Spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR have been used to characterize compounds like methyl 5-methoxy-1H-indole-2-carboxylate. Computational studies have provided information on the molecule's reactivity, NLO properties, and the effects of solvents on its geometry and hydrogen bonding . These studies are essential for understanding how indole derivatives interact with biological systems and their potential as pharmaceutical agents.

Future Directions

Indoles and their derivatives have attracted increasing attention in recent years due to their biological significance and prevalence in natural products and drugs . Future research may focus on the synthesis and characterization of “methyl 5-methyl-3H-benzo[e]indole-2-carboxylate” and other indole derivatives, as well as their potential applications in medicine and other fields.

properties

IUPAC Name

methyl 5-methyl-3H-benzo[e]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-9-7-13-12(8-14(16-13)15(17)18-2)11-6-4-3-5-10(9)11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZWVRSZDFWVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N2)C(=O)OC)C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-methyl-3H-benzo[e]indole-2-carboxylate

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